(13S,17R)-17-Ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol (13S,17R)-17-Ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol Ethinyl Estradiol is a semisynthetic estrogen. Ethinyl estradiol binds to the estrogen receptor complex and enters the nucleus, activating DNA transcription of genes involved in estrogenic cellular responses. This agent also inhibits 5-alpha reductase in epididymal tissue, which lowers testosterone levels and may delay progression of prostatic cancer. In addition to its antineoplastic effects, ethinyl estradiol protects against osteoporosis. In animal models, short-term therapy with this agent has been shown to provide long-term protection against breast cancer, mimicking the antitumor effects of pregnancy. (NCI04)
17alpha-Ethinyl estradiol, also known as ethinylestradiol or estinyl, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. Thus, 17alpha-ethinyl estradiol is considered to be a steroid lipid molecule. 17alpha-Ethinyl estradiol is a drug which is used for treatment of moderate to severe vasomotor symptoms associated with the menopause, female hypogonadism, prostatic carcinoma-palliative therapy of advanced disease, breast cancer, as an oral contraceptive, and as emergency contraceptive. 17alpha-Ethinyl estradiol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 17alpha-Ethinyl estradiol has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 17alpha-ethinyl estradiol is primarily located in the membrane (predicted from logP) and cytoplasm. 17alpha-Ethinyl estradiol participates in a number of enzymatic reactions. In particular, 17alpha-ethinyl estradiol can be biosynthesized from 17beta-estradiol and estradiol. 17alpha-Ethinyl estradiol can also be converted into 17alpha-ethynylestradiol 3-sulfate. 17alpha-Ethinyl estradiol is a potentially toxic compound.
Ethinyl estradiol is an Estrogen. The mechanism of action of ethinyl estradiol is as an Estrogen Receptor Agonist.
Brand Name: Vulcanchem
CAS No.: 57-63-6
VCID: VC0527518
InChI: InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16?,17?,18?,19-,20-/m0/s1
SMILES: CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O
Molecular Formula: C20H24O2
Molecular Weight: 296.4 g/mol

(13S,17R)-17-Ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

CAS No.: 57-63-6

Inhibitors

VCID: VC0527518

Molecular Formula: C20H24O2

Molecular Weight: 296.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(13S,17R)-17-Ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol - 57-63-6

CAS No. 57-63-6
Product Name (13S,17R)-17-Ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Molecular Formula C20H24O2
Molecular Weight 296.4 g/mol
IUPAC Name (13S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Standard InChI InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16?,17?,18?,19-,20-/m0/s1
Standard InChIKey BFPYWIDHMRZLRN-SLHNCBLASA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O
SMILES CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O
Canonical SMILES CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O
Appearance Solid powder
Colorform Fine, white to creamy white crystalline powde
Melting Point 288 to 295 °F (NTP, 1992)
142-144
183.0 °C
142-146 °C. May also exist in a polymorphic modification with mp 180-186 °C
183°C
Physical Description Ethinylestradiol is a fine white to creamy white powder. A synthetic steroid. Used in combination with progestogen as an oral contraceptive.
Solid
Description Ethinyl Estradiol is a semisynthetic estrogen. Ethinyl estradiol binds to the estrogen receptor complex and enters the nucleus, activating DNA transcription of genes involved in estrogenic cellular responses. This agent also inhibits 5-alpha reductase in epididymal tissue, which lowers testosterone levels and may delay progression of prostatic cancer. In addition to its antineoplastic effects, ethinyl estradiol protects against osteoporosis. In animal models, short-term therapy with this agent has been shown to provide long-term protection against breast cancer, mimicking the antitumor effects of pregnancy. (NCI04)
17alpha-Ethinyl estradiol, also known as ethinylestradiol or estinyl, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. Thus, 17alpha-ethinyl estradiol is considered to be a steroid lipid molecule. 17alpha-Ethinyl estradiol is a drug which is used for treatment of moderate to severe vasomotor symptoms associated with the menopause, female hypogonadism, prostatic carcinoma-palliative therapy of advanced disease, breast cancer, as an oral contraceptive, and as emergency contraceptive. 17alpha-Ethinyl estradiol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 17alpha-Ethinyl estradiol has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 17alpha-ethinyl estradiol is primarily located in the membrane (predicted from logP) and cytoplasm. 17alpha-Ethinyl estradiol participates in a number of enzymatic reactions. In particular, 17alpha-ethinyl estradiol can be biosynthesized from 17beta-estradiol and estradiol. 17alpha-Ethinyl estradiol can also be converted into 17alpha-ethynylestradiol 3-sulfate. 17alpha-Ethinyl estradiol is a potentially toxic compound.
Ethinyl estradiol is an Estrogen. The mechanism of action of ethinyl estradiol is as an Estrogen Receptor Agonist.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility less than 1 mg/mL at 70° F (NTP, 1992)
11.3 mg/L (at 27 °C)
3.81e-05 M
Solubility: 1 part in 6 of ethanol, 1 in 4 of ether, 1 in 5 of acetone, 1 in 4 of dioxane, and 1 in 20 of chloroform. Soluble in vegetable oils, and in solutions of fixed alkali hydroxides.
Soluble in solutions of sodium hydroxide or potassium hydroxide
In double-distilled water, 4.83 mg/L
In water, 11.3 mg/L at 27 °C
0.0113 mg/mL at 27 °C
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, (17alpha)-
Estinyl
Estradiol, Ethinyl
Estradiol, Ethynyl
Ethinyl Estradiol
Ethinyl Estradiol Hemihydrate
Ethinyl Estradiol, (8 alpha)-Isomer
Ethinyl Estradiol, (8 alpha,17 alpha)-Isomer
Ethinyl Estradiol, (8 alpha,9 beta,13 alpha,14 beta)-Isomer
Ethinyl Estradiol, (9 beta,17 alpha)-Isomer
Ethinyl Oestradiol Effik
Ethinyl-Oestradiol Effik
Ethinylestradiol Jenapharm
Ethinyloestradiol
Ethynyl Estradiol
Hemihydrate, Ethinyl Estradiol
Jenapharm, Ethinylestradiol
Lynoral
Microfollin
Microfollin Forte
Progynon C
Vapor Pressure 1.95X10-9 mm Hg at 25 °C (est)
Reference 1: Shiga T, Nakamura TJ, Komine C, Goto Y, Mizoguchi Y, Yoshida M, Kondo Y,
2: Archer DF, Thomas MA, Conard J, Merkatz RB, Creasy GW, Roberts K, Plagianos M,
3: Lobo Abascal P, Luzar-Stiffler V, Giljanovic S, Howard B, Weiss H, Trussell J.
4: Waellnitz K, Duijkers I, Klipping C, Rautenberg T, Rohde B, Zurth C. A
5: Patel G, King A, Dutta S, Korb S, Wade JR, Foulds P, Sumeray M. Evaluation of
6: Johnson SA, Painter MS, Javurek AB, Ellersieck MR, Wiedmeyer CE, Thyfault JP,
7: Simone J, Bogue EA, Bhatti DL, Day LE, Farr NA, Grossman AM, Holmes PV.
8: Kendziorski JA, Belcher SM. Effects of whole life exposure to Bisphenol A or
9: Winkler J, Goldammer M, Ludwig M, Rohde B, Zurth C. Pharmacokinetic drug-drug
10: Jourabchi N, Rhee SM, Lazarus GS. Pre-menstrual flares of pyoderma
11: Moini A, Ahmadi F, Jahangiri N, Ahmadi J, Akhoond MR. A randomized controlled
12: Mhao NS, Al-Hilli AS, Hadi NR, Jamil DA, Al-Aubaidy HA. A comparative study
13: Bhattacharya SM, Jha A, DasMukhopadhyay L. Comparison of two contraceptive
14: Volkova K, Reyhanian Caspillo N, Porseryd T, Hallgren S, Dinnetz P, Olsén H,
15: Kriszt R, Winkler Z, Polyák Á, Kuti D, Molnár C, Hrabovszky E, Kalló I, Szőke
16: Kroll R, Ackerman R, Feldman R, Howard B, Weiss H, Hsieh J, Ricciotti N.
17: Grandi G, Napolitano A, Xholli A, Tirelli A, Di Carlo C, Cagnacci A. Effect
18: Al-Jefout M, Nawaiseh N. Continuous Norethisterone Acetate versus Cyclical
19: Ma X, Zhang C, Deng J, Song Y, Li Q, Guo Y, Li C. Simultaneous Degradation of
20: Beltz AM, Hampson E, Berenbaum SA. Oral contraceptives and cognition: A role
PubChem Compound 24707
Last Modified Nov 11 2021
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